6-[3-(4-Morpholinyl)propyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been identified as a potential antagonist of the cannabinoid CB1 receptor []. While its precise mechanism of action is not detailed in the provided literature, it is likely that it binds to the CB1 receptor and blocks the binding of endogenous cannabinoids or exogenous agonists like WIN 55,212-2. This antagonistic activity has been demonstrated through its ability to inhibit WIN 55,212-2-stimulated [S]GTP S binding and reverse WIN 55,212-2-induced antinociception in mice [].
The primary scientific application of 6-[3-(4-Morpholinyl)propyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one appears to be in the field of cannabinoid research. Its identification as a potential CB1 receptor antagonist makes it a valuable tool for investigating the physiological and pharmacological roles of the CB1 receptor [].
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2